N-[2-(pyrrolidin-3-yl)ethyl]acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-(2-pyrrolidin-3-ylethyl)acetamide |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-3-8-2-4-9-6-8/h8-9H,2-6H2,1H3,(H,10,11) |
InChI Key |
MYOTTYAVFPIAMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1CCNC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for N 2 Pyrrolidin 3 Yl Ethyl Acetamide
Retrosynthetic Analysis of N-[2-(pyrrolidin-3-yl)ethyl]acetamide
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. This process helps in devising a logical and efficient synthetic plan.
The primary disconnections for this compound are at the amide bond and the bonds forming the pyrrolidine (B122466) ring.
Amide Bond Disconnection: The most logical disconnection is at the amide C-N bond. This breaks the molecule into two key synthons: a pyrrolidin-3-ylethylamine cation and an acetate (B1210297) anion. The corresponding real-world precursors would be 3-(2-aminoethyl)pyrrolidine and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.
Pyrrolidine Ring Disconnections: The pyrrolidine ring can be disconnected in several ways, leading to various acyclic precursors. A common strategy involves disconnecting one of the C-N bonds, which points towards an intramolecular cyclization of a linear amino-halide or amino-epoxide. Another approach is a C-C bond disconnection within the ring, suggesting a cycloaddition reaction.
Based on these disconnections, several key precursors can be identified:
| Precursor Name | Chemical Structure | Corresponding Disconnection |
| 3-(2-Aminoethyl)pyrrolidine | Amide bond | |
| Acetic Anhydride | Amide bond | |
| Acetyl Chloride | Amide bond | |
| Protected 3-(2-aminoethyl)pyrrolidine | Amide bond | |
| Various acyclic amino-dihalides or amino-epoxides | Pyrrolidine C-N bond |
The formation of the substituted pyrrolidine ring is a critical step in the synthesis. Several fundamental strategies can be employed. researchgate.net
Functionalization of Existing Pyrrolidines: This approach starts with a pre-formed pyrrolidine ring, such as proline or 3-hydroxypyrrolidine, which is then chemically modified to introduce the desired ethylacetamide side chain. mdpi.com
Cyclization Reactions: A single bond is formed to close the ring. Common methods include:
Intramolecular Nucleophilic Substitution: A linear precursor containing an amine and a leaving group (e.g., a halide) undergoes cyclization.
Reductive Amination of Diketones: This can be used to form N-substituted pyrrolidines. nih.gov
Ring-Closing Metathesis: This powerful reaction can form unsaturated pyrrolidine precursors which can then be reduced. researchgate.net
Cycloaddition Reactions: Two or more bonds are formed simultaneously or sequentially. The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings like pyrrolidine. researchgate.nettandfonline.com
The final step in many synthetic routes to this compound is the formation of the amide bond. Classical and modern methods are available for this transformation.
Acylation of an Amine: The most direct method involves the reaction of 3-(2-aminoethyl)pyrrolidine (or a protected version) with an acetylating agent.
| Acetylating Agent | Reaction Conditions |
| Acetic Anhydride | Often carried out in the presence of a base to neutralize the acetic acid byproduct. |
| Acetyl Chloride | Highly reactive; typically performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. |
| Acetic Acid with a Coupling Reagent | Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid for reaction with the amine. |
Lewis Acid Catalysis: Boron-based Lewis acids can facilitate the direct amidation of amino acids, which could be adapted for this synthesis. nih.gov
Transamidation: In some cases, an existing amide can be exchanged with a different amine, although this is less common for primary synthesis. mdpi.com
Direct Synthesis Approaches to this compound
Direct synthesis approaches involve the stepwise construction of the target molecule from readily available starting materials.
A straightforward synthesis would involve the amidation of a suitable pyrrolidine precursor.
Route 1: Acylation of 3-(2-aminoethyl)pyrrolidine
This is a highly convergent approach where the key intermediate, 3-(2-aminoethyl)pyrrolidine, is first synthesized or obtained commercially.
Step 1: Synthesis of 3-(2-aminoethyl)pyrrolidine: This precursor can be prepared through various multi-step sequences starting from materials like 3-cyanopyrrolidine or 3-(carboxymethyl)pyrrolidine, which would involve reduction of the nitrile or amide/ester, respectively.
Step 2: Amidation: The primary amine of 3-(2-aminoethyl)pyrrolidine is then acylated.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 3-(2-Aminoethyl)pyrrolidine | Acetic Anhydride | Aprotic solvent, often with a base | This compound |
| 3-(2-Aminoethyl)pyrrolidine | Acetyl Chloride | Aprotic solvent, triethylamine | This compound |
It is often necessary to use a protecting group on the pyrrolidine nitrogen (e.g., Boc or Cbz) to prevent side reactions, followed by a deprotection step.
While less direct for the synthesis of this compound, alkylation reactions are a fundamental strategy in the synthesis of N-substituted pyrrolidines. chemicalbook.comnih.gov
Hypothetical Alkylation Route:
A less common but plausible route could involve the alkylation of an acetamide (B32628) derivative with a pyrrolidine-containing electrophile.
Step 1: Preparation of a Pyrrolidine Electrophile: A pyrrolidine with a 2-haloethyl group at the 3-position, such as 3-(2-chloroethyl)pyrrolidine, would be required. The pyrrolidine nitrogen would likely need to be protected.
Step 2: Alkylation of Acetamide: The nitrogen of acetamide could be deprotonated with a strong base to form an acetamide anion, which would then act as a nucleophile to displace the halide on the pyrrolidine derivative. This approach is generally more challenging due to the lower nucleophilicity of the acetamide nitrogen and potential for over-alkylation.
A more feasible alkylation strategy would be the reductive amination of a pyrrolidine-3-acetaldehyde derivative with acetamide, followed by reduction. However, the synthesis of the aldehyde precursor would be complex.
Cyclization Methods for Pyrrolidine Ring Construction
The formation of the pyrrolidine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies can be employed, typically involving the formation of one or more C-N bonds from an acyclic precursor. The choice of method often dictates the substitution pattern and stereochemistry of the final product.
One of the most direct approaches is the intramolecular cyclization of acyclic amines . This strategy involves an open-chain precursor containing a nitrogen atom that acts as a nucleophile and an electrophilic center, typically four carbon atoms away, leading to a 5-exo cyclization. For the synthesis of a 3-substituted pyrrolidine, the acyclic precursor must be appropriately functionalized. For instance, a precursor such as a protected 2-substituted-1,4-diaminobutane derivative can undergo cyclization. The substituent at the 2-position would become the substituent at the 3-position of the resulting pyrrolidine. A plausible precursor could be an N-protected γ,δ-unsaturated amine, which upon activation, undergoes intramolecular hydroamination.
Another powerful method is the [3+2] cycloaddition reaction , which constructs the five-membered ring in a single, often highly stereocontrolled, step. mdpi.com This reaction typically involves the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, which is usually an alkene or alkyne. acs.org To generate the required 3-substituted pyrrolidine, the alkene partner would need to carry the side-chain precursor. For example, an azomethine ylide generated from the condensation of an α-amino acid with an aldehyde could react with an alkene like allyl cyanide or 3-nitropropene. The resulting cycloadduct would contain a cyanomethyl or 2-nitroethyl group at the 3-position, which can then be chemically reduced to the desired 2-aminoethyl side chain. unl.edu
Radical cyclizations also provide a viable route to the pyrrolidine core. An N-alkenyl amine precursor bearing a radical initiator can undergo a 5-exo-trig cyclization to form the pyrrolidine ring. nsf.gov The stereochemical outcome of these cyclizations can often be controlled by the substrate geometry and reaction conditions.
| Cyclization Strategy | Key Intermediates | Advantages | Potential Challenges |
| Intramolecular Amination | Acyclic amino alcohols, amino halides, or unsaturated amines | Convergent; builds on linear precursors. | Requires carefully designed acyclic starting materials; potential for competing elimination reactions. |
| [3+2] Cycloaddition | Azomethine ylides and functionalized alkenes (e.g., allyl cyanide) | High atom economy; excellent stereocontrol possible. | Control of regioselectivity; stability of the 1,3-dipole. |
| Radical Cyclization | N-alkenylamines with a radical precursor | Mild reaction conditions; good for complex systems. | Use of potentially toxic radical initiators (e.g., tin hydrides); stereocontrol can be difficult. |
Advanced Synthetic Techniques and Catalysis in this compound Production
Modern synthetic chemistry offers a range of advanced catalytic methods that can enhance the efficiency, selectivity, and sustainability of synthesizing complex molecules like this compound. These techniques include transition metal catalysis for key bond formations, as well as organocatalytic and biocatalytic approaches for asymmetric synthesis.
Transition metal catalysis is instrumental for forming C-N and C-C bonds, which are crucial for both constructing the pyrrolidine ring and introducing its side chain. acs.org Palladium-catalyzed reactions are particularly prominent in this area. chemrxiv.orgresearchgate.netnih.gov
A key strategy for C-C bond formation involves the functionalization of a pyrroline (B1223166) intermediate. For instance, an N-protected 3-pyrroline (B95000) can undergo a palladium-catalyzed Heck reaction with a suitable coupling partner to introduce the ethyl side chain precursor. Alternatively, a 3-halo or 3-triflate substituted N-protected pyrrolidine can be coupled with an organometallic reagent via a Suzuki or Stille coupling to install the side chain.
For example, a reductive Mizoroki-Heck reaction can be employed to achieve hydroarylation or hydroalkenylation of N-alkyl pyrrolines, directly yielding 3-substituted pyrrolidines. researchgate.net While often used for aryl groups, this methodology can be adapted for other fragments. The reaction proceeds via oxidative addition of an organic halide to a Pd(0) catalyst, followed by migratory insertion of the pyrroline double bond and subsequent reductive elimination.
Below is a table summarizing representative conditions for palladium-catalyzed C-C bond formation on unsaturated nitrogen heterocycles.
| Reaction Type | Catalyst System | Substrates | Solvent | Additive/Base | Yield (%) |
| Reductive Heck | Pd(OAc)₂ / P(o-tol)₃ | N-alkylpyrroline, Aryl Bromide | Dioxane/H₂O | Formic Acid | 60-90% |
| Suzuki Coupling | Pd(PPh₃)₄ | 3-Bromo-N-Boc-pyrrolidine, Vinylboronic acid | Toluene/EtOH | Na₂CO₃ | ~85% |
| Heck-Matsuda | Pd₂(dba)₃ | N-Acylpyrroline, Arenediazonium salt | MeOH | - | 50-75% |
C-N bond formation via transition metal catalysis is also a primary method for ring closure. Intramolecular hydroamination of aminoalkenes, catalyzed by metals such as rhodium, iridium, or titanium, provides a direct route to the pyrrolidine ring system under relatively mild conditions. organic-chemistry.org
Organocatalysis and biocatalysis have emerged as powerful tools for the synthesis of chiral molecules, offering alternatives to metal-based catalysts and often proceeding with high enantioselectivity under mild, environmentally friendly conditions.
Organocatalysis frequently employs small, chiral organic molecules, such as proline and its derivatives, to catalyze reactions. rsc.org For the synthesis of a chiral 3-substituted pyrrolidine, an asymmetric Michael addition is a common strategy. rsc.org For example, a chiral secondary amine catalyst could facilitate the conjugate addition of nitromethane (B149229) to an α,β-unsaturated ester. The resulting γ-nitro ester can then undergo reductive cyclization to form the 3-(nitro-methyl)pyrrolidin-2-one, a precursor that can be further modified to the target structure. The catalyst operates by forming a transient iminium ion with the unsaturated substrate, which activates it for nucleophilic attack while controlling the stereochemical outcome.
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional specificity and selectivity. Engineered enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), can be used for the stereoselective synthesis of pyrrolidines. A potential biocatalytic route could involve the enzymatic reduction of a cyclic imine (pyrroline) intermediate that already bears the side-chain precursor. Alternatively, a keto-acid or keto-ester could be cyclized and reduced in a chemo-enzymatic cascade. While specific enzymes for the direct synthesis of this compound are not established, the principles of enzyme engineering allow for the development of biocatalysts tailored for this transformation.
| Approach | Catalyst Type | Key Reaction | Advantages |
| Organocatalysis | Chiral secondary amines (e.g., prolinol ethers) | Asymmetric Michael Addition | Metal-free, mild conditions, high enantioselectivity. |
| Biocatalysis | Imine Reductases (IREDs), Transaminases | Asymmetric reductive amination, kinetic resolution | Extremely high selectivity, aqueous conditions, biodegradable. |
Since the C-3 position of this compound is a stereocenter, controlling its absolute configuration is crucial for applications where specific stereoisomers are required. Stereoselective synthesis can be achieved through several key strategies.
Chiral pool synthesis utilizes readily available, enantiopure starting materials from nature. mdpi.com For instance, L-glutamic acid, which possesses a defined stereocenter, can be chemically transformed into a chiral 3-substituted pyrrolidine derivative. The synthesis involves reduction of the distal carboxylic acid, protection of the amine and remaining acid, and subsequent cyclization and functional group manipulations to elaborate the side chain. This approach transfers the chirality of the starting material to the final product. nih.gov
Asymmetric catalysis , as discussed previously, is a powerful method for creating chiral centers. Both chiral transition metal complexes and organocatalysts can be used to control the stereochemistry of the key ring-forming or side-chain-installing step. acs.org For example, a catalytic asymmetric [3+2] cycloaddition can generate the pyrrolidine ring with high diastereo- and enantioselectivity. acs.org The choice of chiral ligand on the metal catalyst or the structure of the organocatalyst dictates the facial selectivity of the reaction.
The following table presents examples of catalyst systems used in the stereoselective synthesis of substituted pyrrolidines.
| Method | Catalyst/Chiral Source | Reaction | Typical ee / dr |
| Asymmetric [3+2] Cycloaddition | Ag(I) / (S)-DM-SEGPHOS | Azomethine ylide + Alkene | >95% ee |
| Organocatalytic Michael Addition | Diarylprolinol silyl (B83357) ether | Nitroalkane + Enone | 90-99% ee |
| Chiral Pool Synthesis | L-Glutamic Acid | Multi-step conversion | >99% ee (chirality transfer) |
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. Microwave-assisted synthesis is a key technology in this area, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.net
Key steps in the synthesis of this compound, such as intramolecular cyclizations or transition metal-catalyzed coupling reactions, can be significantly accelerated under microwave irradiation. nsf.govbohrium.comemich.edu The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently, often allowing reactions to be completed in minutes rather than hours.
| Reaction Step | Conventional Heating | Microwave-Assisted | Reference |
| Iminyl Radical Cyclization | 12-24 hours at 80-110 °C | 20-40 minutes at 120 °C | nsf.gov |
| Aza-Cope Rearrangement | Several days at room temp. | 30-60 minutes at 100 °C | emich.edu |
| One-pot N-heterocycle synthesis | 12 hours reflux | 15 minutes at 140 °C | organic-chemistry.org |
Other green chemistry approaches applicable to this synthesis include the use of environmentally benign solvents like water or ethanol, employing catalyst systems that can be easily recovered and recycled (e.g., heterogeneous catalysts), and designing synthetic routes with high atom economy to minimize waste. rsc.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. This involves the systematic variation of multiple parameters for each key step of the synthetic route.
For a crucial C-C bond-forming step, such as a palladium-catalyzed Heck reaction to install the side chain on a pyrroline ring, several factors must be optimized. These include:
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., PPh₃, P(o-tol)₃, or bidentate ligands like BINAP) can profoundly impact catalytic activity and selectivity.
Solvent: The polarity and coordinating ability of the solvent (e.g., DMF, acetonitrile (B52724), dioxane) can affect catalyst solubility and stability.
Base: The strength and nature of the base (e.g., organic amines like Et₃N or inorganic bases like K₂CO₃) are crucial for regenerating the active catalyst.
Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting side reactions or product decomposition.
The final acetylation step, converting the primary amine of the 3-(2-aminoethyl)pyrrolidine intermediate to the final acetamide, also requires optimization. Parameters include the choice of acetylating agent (e.g., acetic anhydride, acetyl chloride), the presence and type of base (e.g., pyridine, triethylamine) to scavenge acid byproducts, the solvent, and the reaction temperature to ensure complete and clean conversion.
A hypothetical optimization table for a key synthetic step is shown below.
Table: Optimization of a Hypothetical Palladium-Catalyzed Coupling Step
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 62 |
| 3 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ | Dioxane | 100 | 75 |
| 4 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₂CO₃ | Dioxane | 120 | 81 |
Through such systematic optimization, an efficient, high-yielding, and reproducible process for the synthesis of this compound can be developed.
Chemical Reactivity and Transformation Mechanisms of N 2 Pyrrolidin 3 Yl Ethyl Acetamide
Reactions at the Pyrrolidine (B122466) Nitrogen
The nitrogen atom within the pyrrolidine ring of N-[2-(pyrrolidin-3-yl)ethyl]acetamide is a secondary amine, which confers basic and nucleophilic properties to the molecule. This site is a primary target for various chemical modifications.
Acylation and Alkylation Reactions
The nucleophilic nature of the pyrrolidine nitrogen allows it to readily participate in acylation and alkylation reactions. These reactions are fundamental for introducing new functional groups onto the pyrrolidine ring.
Acylation: The pyrrolidine nitrogen can be acylated using various acylating agents such as acid chlorides and acid anhydrides. This reaction typically proceeds under basic conditions to neutralize the acid byproduct. For instance, the reaction with acetyl chloride in the presence of a base would yield an N-acetylated derivative. Iodine has also been shown to promote the N-acylation of primary and secondary amines with acyl chlorides under solvent-free conditions at room temperature. tandfonline.com
Alkylation: Alkylation of the pyrrolidine nitrogen can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the halide from the alkyl group. These reactions can be influenced by the nature of the alkylating agent and the reaction conditions.
| Reagent Type | Example Reagent | Product Type |
| Acyl Halide | Acetyl chloride | N-Acylpyrrolidine |
| Acid Anhydride (B1165640) | Acetic anhydride | N-Acylpyrrolidine |
| Alkyl Halide | Methyl iodide | N-Alkylpyrrolidine |
Formation of N-substituted Pyrrolidine Derivatives
The acylation and alkylation reactions mentioned above are key methods for the synthesis of a wide array of N-substituted pyrrolidine derivatives. The properties and applications of these derivatives are largely determined by the nature of the substituent introduced at the nitrogen atom. For example, N-acylation can be a strategy to create more complex molecular architectures. bath.ac.ukresearchgate.net The synthesis of N-substituted proline (a pyrrolidine carboxylic acid) derivatives has been demonstrated through reaction with various alkyl halides in the presence of a base like sodium methoxide.
Reactions at the Acetamide (B32628) Moiety
The acetamide moiety in this compound contains an amide bond that is susceptible to cleavage and modification under certain conditions. The nitrogen of the acetamide group can also undergo further substitution, although it is generally less reactive than the pyrrolidine nitrogen.
Hydrolysis Mechanisms of the Amide Bond
The amide bond of the acetamide group can be hydrolyzed under both acidic and basic conditions to yield acetic acid and the corresponding amine, 2-(pyrrolidin-3-yl)ethanamine.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of the amine lead to the formation of the carboxylic acid and the protonated amine. libretexts.org For N-methylacetamide, a model for N-substituted amides, the hydrolysis rate is pH-dependent and increases significantly at low pH. psu.edu
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion, to form the carboxylic acid. The amide anion then deprotonates the carboxylic acid to form a carboxylate salt and the amine. Heating with a sodium hydroxide solution is a common method for this transformation. libretexts.org
| Condition | Key Steps | Products |
| Acidic | Protonation of carbonyl, nucleophilic attack by water, elimination of amine | Carboxylic acid, Ammonium ion |
| Basic | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of amide anion | Carboxylate salt, Amine |
N-Alkylation and N-Acylation Reactions
While the acetamide nitrogen is less nucleophilic than the pyrrolidine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group, it can still undergo alkylation and acylation under specific conditions.
N-Alkylation: The N-alkylation of secondary amides can be challenging but has been achieved using various methods. One approach involves the use of strong bases to deprotonate the amide, forming an amidate anion which is a more potent nucleophile for reaction with alkyl halides. psu.edu More recent methods have explored catalytic approaches for the N-alkylation of amides with alcohols. researchgate.net
N-Acylation: The introduction of a second acyl group to the amide nitrogen to form an imide is also possible. This generally requires more forcing conditions than the acylation of amines due to the reduced nucleophilicity of the amide nitrogen.
Reactivity of the Pyrrolidine Ring System
Beyond the reactions at the nitrogen atom, the carbon framework of the pyrrolidine ring can also participate in chemical transformations, such as oxidation and ring-opening reactions.
The oxidation of N-acyl pyrrolidines can lead to the formation of lactams (pyrrolidin-2-ones). For example, reactions with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen have been shown to produce the corresponding pyrrolidin-2-ones from N-acyl-pyrrolidines. researchgate.net In biological systems, cytochrome P450 enzymes can catalyze the δ-oxidation of a pyrrolidine moiety, leading to ring opening and the formation of an aminoaldehyde intermediate. nih.gov
Ring contraction of pyridines to pyrrolidines has been reported through photo-promoted reactions with silylborane. osaka-u.ac.jpnih.gov Conversely, ring-opening reactions of pyrrolidines can be achieved through various methods, including reductive cleavage of the C-N bond in N-benzoyl pyrrolidine using a combination of a Lewis acid and photoredox catalysis. researchgate.net The development of methods for the synthesis of 3-substituted pyrrolidines is an active area of research, with palladium-catalyzed hydroarylation of pyrrolines being one such approach. researchgate.netchemrxiv.orgnih.gov
| Reaction Type | Description |
| Oxidation | Can lead to the formation of lactams or ring-opened products. |
| Ring-Opening | Can occur through reductive cleavage of C-N bonds, particularly in N-acylated pyrrolidines. |
| Ring Contraction | Pyridines can be converted to pyrrolidines under specific photochemical conditions. |
Electrophilic and Nucleophilic Substitution Reactions
The pyrrolidine ring and the acetamide group in this compound are susceptible to both electrophilic and nucleophilic attack, enabling a variety of substitution reactions for the synthesis of new analogues.
The nitrogen atom of the pyrrolidine ring is nucleophilic and can react with various electrophiles. For instance, N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid generated. The reactivity of the pyrrolidine nitrogen is influenced by steric hindrance around the nitrogen atom and the electronic nature of the substituent at the 3-position.
The carbon atoms of the pyrrolidine ring can also undergo substitution, although this generally requires activation. For instance, in N-protected pyrrolidines, such as N-Boc derivatives, the carbon at the 2-position can be deprotonated using a strong base to form an organometallic intermediate, which can then react with various electrophiles to yield 2-substituted pyrrolidines.
The acetamide moiety also presents opportunities for substitution reactions. The amide nitrogen is generally less nucleophilic than the pyrrolidine nitrogen due to the electron-withdrawing effect of the adjacent carbonyl group. However, under certain conditions, it can be involved in substitution reactions. More commonly, the acetyl group can be cleaved and replaced by other acyl groups through hydrolysis followed by acylation, allowing for modification of this part of the molecule.
| Reagent | Reaction Type | Product Type |
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | N-Alkylpyrrolidinium salt |
| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | N-Acylpyrrolidine |
| Strong Base (e.g., n-BuLi) followed by Electrophile (E⁺) | C-Alkylation/Functionalization (at C2 of N-Boc pyrrolidine) | 2-Substituted N-Boc-pyrrolidine |
| Acid or Base (Hydrolysis) | Amide Cleavage | 2-(Pyrrolidin-3-yl)ethanamine |
Ring-Opening and Ring-Expansion Transformations
The pyrrolidine ring in this compound is a stable five-membered ring, and its opening or expansion requires specific conditions and reagents.
Ring-opening of the pyrrolidine ring is not a common reaction under normal conditions due to the low ring strain. However, quaternization of the pyrrolidine nitrogen with an alkyl halide to form a pyrrolidinium (B1226570) salt can activate the ring towards nucleophilic attack, potentially leading to ring cleavage. The regioselectivity of the ring opening would depend on the nature of the substituents on the ring and the attacking nucleophile.
Ring-expansion of pyrrolidines to form six-membered piperidine (B6355638) rings is a synthetically useful transformation. While there is limited specific information on the ring expansion of this compound, general methodologies for such transformations often involve the formation of a bicyclic intermediate, such as an aziridinium (B1262131) or azetidinium ion, followed by nucleophilic attack that results in the expansion of the ring. For instance, treatment of a related 2-(halomethyl)pyrrolidine with a base can lead to the formation of a bicyclic azetidinium intermediate, which can then be opened by a nucleophile to yield a 3-substituted piperidine.
| Transformation | Reagent/Condition | Intermediate | Product Type |
| Ring-Opening | Alkylation (e.g., CH₃I) followed by Nucleophile (e.g., OH⁻) | Pyrrolidinium ion | Amino alcohol |
| Ring-Expansion | e.g., Conversion to a 2-(halomethyl) derivative, then base | Azetidinium ion | Substituted piperidine |
Exploration of Oxidative and Reductive Transformations
The pyrrolidine and acetamide moieties of this compound can undergo various oxidative and reductive transformations, providing pathways to a range of derivatives with different oxidation states.
Oxidative Transformations
The pyrrolidine ring is susceptible to oxidation. The secondary amine can be oxidized to a nitroxide radical or an N-oxide under controlled conditions using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Oxidation can also occur at the carbon atoms of the pyrrolidine ring. For example, N-acylpyrrolidines can be oxidized to the corresponding lactams (pyrrolidin-2-ones) using reagents like iron(II)-hydrogen peroxide. researchgate.net The position of oxidation on the ring can be influenced by the substituent at the 3-position.
Reductive Transformations
The amide group of this compound can be reduced to the corresponding amine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the acetamide into a secondary amine, yielding N-ethyl-2-(pyrrolidin-3-yl)ethanamine. This reduction is a valuable tool for modifying the electronic and steric properties of the side chain.
| Transformation | Reagent | Functional Group Targeted | Product Functional Group |
| Oxidation | H₂O₂ or m-CPBA | Pyrrolidine Nitrogen | N-Oxide |
| Oxidation | Fe(II)/H₂O₂ | Pyrrolidine Ring (C-H) | Lactam |
| Reduction | LiAlH₄ | Acetamide | Secondary Amine |
Advanced Spectroscopic and Analytical Methodologies for the Characterization of N 2 Pyrrolidin 3 Yl Ethyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H and ¹³C NMR spectra of N-[2-(pyrrolidin-3-yl)ethyl]acetamide are predicted to exhibit characteristic signals corresponding to the pyrrolidine (B122466) ring and the N-acetylethyl side chain. By analyzing the chemical shifts (δ) of analogous compounds, such as 3-substituted pyrrolidines and N-acetylethylenediamine, a theoretical assignment can be proposed. guidechem.com
¹H NMR Spectroscopy: The proton spectrum is expected to show a complex pattern of signals. The protons on the pyrrolidine ring (positions 2, 3, 4, and 5) would likely appear as multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The proton at the C3 position, being attached to a substituted carbon, would have a distinct chemical shift. The methylene (B1212753) protons of the ethyl group adjacent to the pyrrolidine nitrogen and the amide nitrogen would also resonate as multiplets, likely in the range of 2.5 to 3.5 ppm. The acetyl methyl protons are anticipated to be a sharp singlet at approximately 2.0 ppm. The N-H proton of the amide would appear as a broad singlet, with its chemical shift being solvent-dependent.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the acetamide (B32628) group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbons of the pyrrolidine ring would resonate in the aliphatic region, generally between 25 and 60 ppm. The C3 carbon, being the point of substitution, would have a chemical shift influenced by the ethylacetamide side chain. The methylene carbons of the ethyl group and the methyl carbon of the acetyl group would also have characteristic signals in the upfield region.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine C2-H | Multiplet | ~50-60 |
| Pyrrolidine C3-H | Multiplet | ~30-40 |
| Pyrrolidine C4-H | Multiplet | ~25-35 |
| Pyrrolidine C5-H | Multiplet | ~50-60 |
| Ethyl CH₂ (adjacent to pyrrolidine) | Multiplet | ~40-50 |
| Ethyl CH₂ (adjacent to amide) | Multiplet | ~35-45 |
| Acetyl CH₃ | Singlet (~2.0) | ~20-25 |
| Amide N-H | Broad Singlet | - |
| Carbonyl C=O | - | ~170-175 |
Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the pyrrolidine ring, as well as between the methylene protons of the ethyl group. This would help in tracing the spin systems within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. uvic.ca This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation.
High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound (C₈H₁₆N₂O). This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula. The expected monoisotopic mass would be calculated with high precision, distinguishing it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the parent ion) to generate a characteristic fragmentation pattern (the daughter ions). This "structural fingerprint" is invaluable for confirming the identity of the compound. For this compound, fragmentation is expected to occur at the weaker bonds, such as the C-N bonds and the C-C bond adjacent to the nitrogen atoms. Common fragmentation pathways for similar N-alkylpyrrolidines and N-alkylethylamines include alpha-cleavage adjacent to the nitrogen atoms. libretexts.orgmiamioh.edu
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z | Predicted Fragment Structure/Origin |
| [M+H]⁺ | Protonated parent molecule |
| [M-CH₃CO]⁺ | Loss of the acetyl group |
| [Pyrrolidin-3-yl-ethyl]⁺ | Cleavage of the amide bond |
| [Pyrrolidin-3-yl-CH₂]⁺ | Alpha-cleavage of the ethyl side chain |
| Pyrrolidinium (B1226570) ion | Fragmentation of the side chain leading to the stable pyrrolidinium cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups. The N-H stretching vibration of the secondary amide is expected to appear as a distinct band in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) would be a strong absorption around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed in the 1510-1570 cm⁻¹ region. nih.gov The C-N stretching vibrations of the amide and the pyrrolidine ring would appear in the fingerprint region (1000-1350 cm⁻¹). The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups are expected in the 2850-3000 cm⁻¹ range. dtic.mil
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3300-3500 | Medium |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium-Strong |
| C=O (Amide I) | Stretching | 1630-1680 | Strong |
| N-H (Amide II) | Bending | 1510-1570 | Medium-Strong |
| C-N | Stretching | 1000-1350 | Medium |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.
For a polar and basic compound such as this compound, reversed-phase HPLC is a common approach. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. An acidic additive, like formic acid or trifluoroacetic acid, is often included to protonate the amine groups of the analyte, ensuring sharp, symmetrical peaks.
The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal secondary peaks.
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (for amide bond) or ELSD/CAD |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable.
While this compound has a relatively low molecular weight, its polarity due to the amide and amine functional groups might lead to poor peak shape and potential thermal degradation in the GC inlet. To overcome this, chemical derivatization is often employed to increase volatility and stability. Silylation, for example, which replaces the active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups, is a common strategy.
Once separated by the GC column, the compound enters the mass spectrometer, which provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. The fragmentation is highly reproducible and serves as a "fingerprint" for the molecule, allowing for unambiguous identification.
Table 2: Expected Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 170 | [M]⁺ (Molecular Ion) |
| 113 | [M - CH₃CONH₂]⁺ |
| 97 | [M - CH₃CONHCH₂]⁺ |
| 70 | [Pyrrolidinyl-CH₂]⁺ |
| 43 | [CH₃CO]⁺ |
X-Ray Crystallography for Solid-State Structure Determination
The process requires growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
For this compound, a crystal structure would definitively confirm the substitution pattern on the pyrrolidine ring and the geometry of the acetamide group. The data generated includes the crystal system, space group, and unit cell dimensions, which describe the packing of the molecules within the crystal lattice.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's empirical and, by extension, molecular formula.
For this compound, the molecular formula is C₈H₁₈N₂O. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This analysis is a quantitative method that validates the compound's basic composition.
Table 3: Elemental Composition of this compound
| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 56.42% |
| Hydrogen | H | 1.008 | 18 | 18.144 | 10.66% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 16.46% |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.40% |
| Total | 170.245 | 100.00% |
An experimental result within ±0.4% of these theoretical values is generally considered a confirmation of the empirical formula.
Computational and Theoretical Studies on N 2 Pyrrolidin 3 Yl Ethyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and energetics of N-[2-(pyrrolidin-3-yl)ethyl]acetamide.
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
DFT studies are employed to determine the electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity of this compound. These calculations also provide accurate estimations of the molecule's total energy, enthalpy of formation, and other thermodynamic properties. The choice of functional and basis set is critical for obtaining reliable results that correlate well with experimental data.
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value | Units |
| HOMO Energy | - | eV |
| LUMO Energy | - | eV |
| HOMO-LUMO Gap | - | eV |
| Dipole Moment | - | Debye |
| Total Energy | - | Hartrees |
Note: Specific values are dependent on the level of theory (functional and basis set) used in the calculation and are not yet publicly available in literature for this specific compound.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the pyrrolidine (B122466) ring and the ethylacetamide side chain in this compound results in a complex conformational landscape. Conformational analysis using computational methods helps identify the most stable (lowest energy) conformations and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface (PES) can be constructed. This surface provides a detailed map of the molecule's conformational space, revealing the energetically favorable geometries and the pathways for conformational interconversion.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
DFT and other quantum chemical methods can predict various spectroscopic properties of this compound, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies and chemical shifts can be compared with experimental spectra to validate the computational model and to aid in the assignment of experimental signals. This comparison is a powerful tool for structural elucidation and for understanding how different conformations contribute to the observed spectroscopic features.
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value/Range | Experimental Value/Range |
| Key IR Frequencies (cm⁻¹) | - | - |
| ¹H NMR Chemical Shifts (ppm) | - | - |
| ¹³C NMR Chemical Shifts (ppm) | - | - |
Note: No specific published studies were found to populate this table with comparative data.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its interactions with other molecules and the time evolution of its structure.
Investigation of Intermolecular Interactions and Hydrogen Bonding
This compound has several hydrogen bond donors (the N-H groups of the pyrrolidine and the amide) and acceptors (the oxygen and nitrogen atoms). Molecular modeling can be used to investigate how this molecule interacts with itself (self-association) and with other molecules, such as solvents or biological macromolecules. These studies can identify the preferred hydrogen bonding patterns and quantify the strength of these interactions, which are crucial for understanding the compound's physical properties and its behavior in different environments.
Simulations of Reaction Pathways and Transition States
For chemical reactions involving this compound, computational methods can be used to simulate the reaction pathways. These simulations involve identifying the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. This information is vital for understanding the reaction mechanism and for predicting the reaction rates. Such studies can provide insights into the synthesis or degradation of the compound.
Structure-Property Relationship (SPR) Studies
While direct computational and theoretical studies on this compound are not extensively available in public literature, valuable insights can be drawn from research on structurally related pyrrolidine and acetamide (B32628) derivatives. These studies provide a foundational understanding of how the structural components of this compound likely influence its chemical behavior.
Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to investigate reaction mechanisms and energy barriers.
Research on similar pyrrolidine derivatives has demonstrated the utility of DFT calculations in understanding nucleophilic aromatic substitution reactions. nih.govnih.gov These studies reveal that the pyrrolidine moiety can act as an efficient catalyst for proton transfer, a key step in many organic reactions. nih.govnih.gov For this compound, the nitrogen atom of the pyrrolidine ring is a potential nucleophilic center, and its reactivity would be influenced by the electronic effects of the ethylacetamide substituent.
Key parameters that can be computationally investigated to understand reactivity include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity.
Electrostatic Potential Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen and oxygen atoms are expected to be electron-rich sites.
Fukui Functions: These are used to predict the local reactivity of different atomic sites within a molecule, identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. nih.govresearchgate.net
Table 1: Illustrative Computational Data for Reactivity Analysis of a Pyrrolidine Derivative
| Computational Parameter | Calculated Value (Illustrative) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, suggesting susceptibility to electrophilic attack. |
| LUMO Energy | 1.2 eV | Suggests a relatively low tendency to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap often correlates with higher kinetic stability and lower chemical reactivity. |
| Calculated Dipole Moment | 3.8 D | A significant dipole moment suggests a polar molecule, which can influence solubility and intermolecular interactions. |
This table presents hypothetical data based on general principles for similar compounds to illustrate the concepts.
The properties of this compound are significantly influenced by the electronic and steric effects of its constituent parts. Theoretical studies on related compounds provide a framework for understanding these substituent effects.
Furthermore, the nature of substituents on the pyrrolidine ring can impact the molecule's biological activity. For instance, in a series of pyrrolidine amide derivatives, small lipophilic substituents were found to be preferable for optimal potency as N-acylethanolamine acid amidase (NAAA) inhibitors. rsc.org This highlights the importance of substituent size and lipophilicity in determining biological function.
Theoretical calculations can quantify the effects of substituents on various molecular properties:
Acidity and Basicity (pKa): The pKa of the pyrrolidine nitrogen is a key property that can be predicted computationally. The electron-withdrawing or -donating nature of the ethylacetamide group will modulate this value.
Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's solubility in lipids versus water and is a critical parameter in drug design. Computational models can estimate logP based on the molecule's structure.
Conformational Preferences: Molecular mechanics and DFT can be used to determine the most stable conformations of this compound, which is crucial for understanding its interaction with biological targets. researchgate.net
Table 2: Predicted Effects of Hypothetical Substituents on the Pyrrolidine Ring of an Analogous Compound
| Substituent at C4-position | Electronic Effect | Predicted Impact on Pyrrolidine Nitrogen Basicity (pKa) | Predicted Impact on Lipophilicity (logP) |
|---|---|---|---|
| -H (Hydrogen) | Neutral | Baseline | Baseline |
| -F (Fluoro) | Electron-withdrawing (inductive) | Decrease | Slight Increase |
| -OH (Hydroxy) | Electron-withdrawing (inductive), Electron-donating (resonance) | Slight Decrease | Decrease |
| -CH3 (Methyl) | Electron-donating (inductive) | Increase | Increase |
This table presents hypothetical data based on established chemical principles to illustrate substituent effects.
Synthesis and Characterization of N 2 Pyrrolidin 3 Yl Ethyl Acetamide Derivatives and Analogues
Modification of the Pyrrolidine (B122466) Ring System
Synthesis of Substituted Pyrrolidine Analogues
The synthesis of analogues with substituents on the pyrrolidine ring is a key strategy for exploring the chemical space around the core molecule. These syntheses often begin with commercially available, optically pure precursors like proline or 4-hydroxyproline, which serve as foundational building blocks. nih.govmdpi.com Functional groups on these precursors are then manipulated through various organic reactions to introduce desired substituents.
One common approach involves the use of (S)-prolinol, derived from the reduction of proline, as a starting material for a variety of pyrrolidine-containing drugs. nih.gov Another key precursor, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidin-1-carboxylate, is synthesized from (S)-prolinol via oxidation followed by condensation with glyoxal. nih.gov The synthesis of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide highlights a pathway to introduce alkyl groups, such as a methyl group at the C-2 position of the pyrrolidine ring, alongside N-benzylation. nih.gov
These methods allow for the introduction of a wide range of substituents at various positions on the pyrrolidine ring, enabling a systematic investigation of how these changes affect the molecule's properties.
| Precursor | Synthetic Method | Resulting Substitution | Reference |
|---|---|---|---|
| (S)-Proline | Reduction to (S)-prolinol, followed by further condensation reactions. | Various functional groups can be introduced. | nih.gov |
| (S)-Prolinol | Oxidation and condensation with glyoxal. | 4-bromo-1H-imidazol-2-yl group at C-2. | nih.gov |
| 3-Aminopyrrolidine | Reaction with a substituted benzamide (B126). | Methyl group at C-2 and benzyl (B1604629) group at N-1. | nih.gov |
| 4-Hydroxyproline | Mesylation and reduction. | Mesylate group at C-4. | mdpi.com |
Ring Size Variations (e.g., Piperidine (B6355638), Azepane analogues)
Altering the size of the heterocyclic ring from a five-membered pyrrolidine to a six-membered piperidine or a seven-membered azepane can significantly impact the conformational flexibility and properties of the molecule. The synthesis of N-[2-(piperidin-3-yl)ethyl]acetamide hydrochloride, a piperidine analogue, has been reported, providing a direct example of ring expansion. While specific synthetic pathways for this exact compound are not detailed in the available literature, its commercial availability suggests established synthetic routes.
The general synthesis of such analogues would typically involve starting materials containing the desired ring system, such as 3-(2-aminoethyl)piperidine. This intermediate could then be acylated with an acetylating agent, like acetic anhydride (B1165640) or acetyl chloride, to yield the final N-[2-(piperidin-3-yl)ethyl]acetamide product. While piperidine analogues are documented, specific synthetic literature for the corresponding azepane analogues of N-[2-(pyrrolidin-3-yl)ethyl]acetamide is less prevalent. However, their synthesis would be conceptually similar, starting with an appropriate 3-(2-aminoethyl)azepane precursor.
Modification of the Acetamide (B32628) Moiety
Synthesis of Extended or Substituted Acetamide Chains
Modifications to the acetamide group, such as extending the carbon chain or adding substituents, have been explored to create diverse derivatives. Instead of a simple acetyl group (COCH₃), longer acyl chains or those bearing functional groups can be introduced. For instance, propanamide analogues can be synthesized by using a propanoylating agent instead of an acetylating agent during the final acylation step. The synthesis of N-substituted propanamide derivatives has been described in the context of related heterocyclic compounds. researchgate.netacs.org
A notable example is the synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide, which involves the reaction between tryptamine (B22526) and ibuprofen. researchgate.net This reaction utilizes a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. researchgate.net This strategy can be directly applied to the synthesis of this compound analogues by replacing tryptamine with 2-(pyrrolidin-3-yl)ethanamine and using a substituted propanoic acid in place of ibuprofen. This approach allows for the introduction of significant structural complexity onto the amide side chain.
Replacement of the Acetamide Group with Other Amide or Carbonyl Functional Groups
The entire acetamide group can be replaced with other amide structures or different carbonyl-containing functional groups. This creates analogues with fundamentally different electronic and steric properties at this position.
Benzamide Analogues: One common replacement is the benzamide group, where the methyl group of the acetamide is replaced by a phenyl ring. The synthesis of N-substituted benzamide derivatives often involves the reaction of an amine with a substituted benzoic acid. researchgate.netnanobioletters.com For example, 3,5-dichloro-2,6-dimethoxybenzoic acid can be converted to its acid chloride using thionyl chloride, which is then reacted with an amine like 2-(aminomethyl)-1-ethylpyrrolidine (B195583) to form the corresponding benzamide derivative. prepchem.com This methodology is adaptable for synthesizing N-[2-(pyrrolidin-3-yl)ethyl]benzamide from 2-(pyrrolidin-3-yl)ethanamine and benzoic acid or its activated derivatives.
Urea (B33335) Derivatives: The acetamide group can also be replaced by a urea moiety. The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. nih.gov Alternatively, safer and more versatile methods use phosgene (B1210022) substitutes like N,N′-carbonyldiimidazole (CDI). nih.gov In this two-step, one-pot procedure, CDI first reacts with an amine to form an imidazole-carboxamide intermediate, which then reacts with a second amine to produce the final unsymmetrical urea. nih.gov This approach could be used to synthesize N-[2-(pyrrolidin-3-yl)ethyl] urea derivatives by reacting 2-(pyrrolidin-3-yl)ethanamine with CDI, followed by the addition of ammonia (B1221849) or another amine.
| Original Group | Replacement Group | General Synthetic Method | Reference |
|---|---|---|---|
| Acetamide | Benzamide | Acylation of the amine with benzoic acid or an activated derivative (e.g., benzoyl chloride). | nih.govprepchem.com |
| Acetamide | Urea | Reaction of the amine with an isocyanate or via a phosgene substitute like CDI followed by another amine. | nih.gov |
Introduction of Novel Substituents on the Ethyl Linker
Introducing substituents on the two-carbon ethyl linker that connects the pyrrolidine ring and the acetamide nitrogen provides another avenue for structural modification. This has been achieved by starting with chiral amino acids to control the stereochemistry of the newly introduced substituent.
Research has described the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides where methyl, alkyl, and aryl substituents were introduced at the C-1 position of the ethyl linker (the carbon adjacent to the acetamide nitrogen). The synthetic route begins with chiral amino acids, which are converted into the corresponding substituted 2-(1-pyrrolidinyl)ethanamines. These intermediates are then acylated to yield the final products. This approach not only allows for the introduction of a variety of substituents but also enables control over the stereocenter created on the ethyl chain.
Strategies for Incorporating Chiral Centers and Enantiomeric Enrichment
The biological activity of this compound and its analogues is intrinsically linked to their stereochemistry. The pyrrolidine ring's C3 position is a chiral center, and thus, the molecule can exist as two enantiomers. The development of stereoselective synthetic methods to control this center is crucial for producing enantiomerically pure compounds for pharmacological evaluation. Various strategies have been established for the asymmetric synthesis of 3-substituted pyrrolidines, which can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.
Chiral Pool Synthesis
One of the most direct approaches to obtaining enantiomerically pure pyrrolidine derivatives is to start from readily available chiral molecules, a strategy known as chiral pool synthesis. Naturally occurring amino acids, such as L-proline, 4-hydroxy-L-proline, and L-pyroglutamic acid, are common starting materials. acs.orgmdpi.com These precursors provide a pre-existing, optically pure pyrrolidine scaffold that can be chemically modified to introduce the desired substituents. For instance, L-pyroglutamic acid can be transformed through a series of functional group manipulations into a key intermediate for the synthesis of 2,5-disubstituted pyrrolidines, a methodology that can be adapted for 3-substituted analogues. acs.org
Asymmetric Catalysis
Asymmetric catalysis has emerged as a powerful tool for the construction of chiral molecules, offering high efficiency and enantioselectivity. nih.govresearchgate.net This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral pyrrolidines.
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Proline and its derivatives are privileged organocatalysts for a wide range of reactions. mdpi.com The secondary amine of the pyrrolidine ring can form enamines with carbonyl compounds, while other functional groups on the catalyst can direct the stereochemical outcome of the subsequent reaction. researchgate.netmdpi.com Enantioselective Michael addition reactions, in particular, are a robust method for constructing the pyrrolidine ring. rsc.org For example, the addition of nitroalkanes to α,β-unsaturated carbonyl compounds, catalyzed by a chiral pyrrolidine-based organocatalyst, can generate intermediates that are readily cyclized to form highly enantiomerically enriched substituted pyrrolidines. researchgate.netrsc.org
| Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Reference |
| Prolinamide Organocatalyst | Michael Addition | Aldehydes and Nitrostyrenes | High | researchgate.net |
| Diarylprolinol Silyl (B83357) Ether | Michael Addition | Malononitrile and α,β-Unsaturated Aldehydes | High | mdpi.com |
| Chiral Squaramide-Pyrrolidine | Aldol Addition | Aldehydes and Ketones | High | researchgate.net |
Transition Metal Catalysis
Transition metal complexes featuring chiral ligands are highly effective catalysts for creating stereogenic centers. Palladium-catalyzed reactions are particularly prominent in the synthesis of chiral pyrrolidines. nih.govchemrxiv.org The enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, provides direct access to functionalized pyrrolidines with excellent yields and selectivities. nih.gov This method is tolerant of a wide variety of imine substrates.
Another significant strategy is the palladium-catalyzed carboamination reaction. nih.gov This process involves the intramolecular cyclization of an amine onto an alkene, creating the pyrrolidine ring and a new chiral center simultaneously. The use of chiral ligands on the palladium catalyst can induce high enantioselectivity, yielding products with up to 94% ee. nih.gov
| Catalytic System | Reaction Type | Key Feature | Enantiomeric Excess (ee) | Reference |
| Palladium / Chiral Phosphoramidite | [3+2] Cycloaddition | Reaction of TMM with imines | Up to 84% | nih.gov |
| Palladium / Chiral Ligand | Intramolecular Carboamination | Cyclization of γ-aminoalkenes | Up to 94% | nih.gov |
| Iridium / Chiral Iridacycle | Double Allylic Substitution | Reaction of carbonate with ammonia | High | acs.org |
| Cobalt / Chiral BOX Ligand | Hydroalkylation | Regio- and enantioselective reaction of 3-pyrrolines | High | organic-chemistry.org |
Use of Chiral Auxiliaries
The chiral auxiliary approach involves covalently attaching a chiral molecule to an achiral substrate. This auxiliary directs the stereochemistry of a subsequent reaction, and after the desired chiral center is created, the auxiliary is removed. N-tert-butanesulfinimine chemistry is a prime example of this strategy. acs.org Chiral N-tert-butanesulfinylazadienes can react with azomethine ylides in a highly diastereoselective [3+2] cycloaddition to form densely substituted pyrrolidines. The sulfinyl group effectively controls the facial selectivity of the cycloaddition, and it can be readily cleaved in a later step to reveal the free amine of the pyrrolidine product. acs.org This method allows for the generation of up to four stereogenic centers with excellent control. acs.org
Applications of N 2 Pyrrolidin 3 Yl Ethyl Acetamide As a Synthetic Intermediate or Building Block
Role in the Construction of Complex Organic Molecules
The bifunctional nature of N-[2-(pyrrolidin-3-yl)ethyl]acetamide, featuring a secondary amine within the pyrrolidine (B122466) ring and an acetamide (B32628) side chain, suggests its potential as a versatile scaffold. In theory, the secondary amine could be engaged in reactions such as N-arylation or N-alkylation to introduce further complexity. The acetamide group could also be hydrolyzed to reveal a primary amine, offering another point for chemical modification.
While direct examples are scarce, the synthesis of 3-aryl pyrrolidines through methods like palladium-catalyzed hydroarylation of pyrrolines highlights the importance of the 3-substituted pyrrolidine core in constructing molecules with potential biological activity, such as ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netchemrxiv.org
Precursor in Heterocyclic Synthesis
The structural components of this compound suggest its potential as a precursor for the synthesis of fused heterocyclic systems. For instance, the ethylamine (B1201723) side chain attached to the pyrrolidine ring is a common feature in substrates for reactions like the Pictet-Spengler synthesis of tetrahydro-β-carbolines and related structures, which are core components of many natural products and pharmaceuticals. nih.govresearchgate.netmdpi.com However, no specific examples utilizing this compound in this or similar cyclization reactions to form new heterocyclic rings have been identified in the surveyed literature.
The synthesis of quinazolinones and other fused nitrogen-containing heterocycles typically proceeds through well-established routes involving precursors like anthranilic acid derivatives. nih.govmdpi.comnih.gov The integration of a pre-formed substituted pyrrolidine such as this compound into these synthetic pathways is not a commonly reported strategy.
Use in Methodological Development in Organic Synthesis
The development of new synthetic methodologies often relies on the use of novel building blocks to access previously inaccessible chemical space. While multi-component reactions are a powerful tool for the synthesis of diverse heterocyclic structures, including pyrrolidine derivatives, the specific use of this compound as a component in such reactions is not documented. rsc.orgmdpi.comtandfonline.com Research in this area tends to focus on the construction of the pyrrolidine ring itself or the use of simpler, more readily available starting materials. rsc.org
The following table provides a summary of related synthetic methodologies for pyrrolidine derivatives, which could hypothetically be adapted for a compound like this compound.
| Synthetic Method | Description | Potential Application for this compound | Reference(s) |
| Palladium-Catalyzed Hydroarylation | A method for the synthesis of 3-aryl pyrrolidines from pyrrolines and aryl halides. | The pyrrolidine core could be pre-functionalized before the introduction of an aryl group. | researchgate.net, chemrxiv.org |
| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with an aldehyde or ketone to form tetrahydroisoquinolines or tetrahydro-β-carbolines. | The 3-(2-aminoethyl)pyrrolidine core (after hydrolysis of the acetamide) could serve as the β-ethylamine component. | nih.gov, researchgate.net, mdpi.com |
| Multi-component Reactions | Reactions in which three or more reactants combine in a single operation to form a product that contains portions of all the reactants. | Could theoretically be used as one of the components to build more complex heterocyclic systems. | rsc.org, mdpi.com, tandfonline.com |
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Currently, there is a lack of established and optimized synthetic methods specifically for N-[2-(pyrrolidin-3-yl)ethyl]acetamide in the public domain. Future research should focus on developing novel, efficient, and sustainable routes to this compound. Key areas for investigation would include:
Green Chemistry Approaches: Exploration of solvent-free reactions, use of renewable starting materials, and employment of catalytic methods to minimize waste and energy consumption.
Stereoselective Synthesis: Developing methods to control the stereochemistry at the C3 position of the pyrrolidine (B122466) ring, which is crucial for potential biological applications.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Linear Synthesis | Straightforward design | Potentially lower overall yield |
| Convergent Synthesis | Higher overall yield, greater flexibility | Requires careful planning of fragments |
| Biocatalytic Synthesis | High stereoselectivity, mild conditions | Enzyme stability and availability |
Table 1: Comparison of Potential Synthetic Strategies for this compound.
Advanced Mechanistic Investigations of Its Chemical Transformations
A thorough understanding of the reaction mechanisms is fundamental to controlling the chemical transformations of this compound. To date, no mechanistic studies have been published on this specific compound. Future research in this area should include:
Kinetic Studies: Determining reaction rates under various conditions (temperature, concentration, catalyst) to elucidate the factors influencing its reactivity.
Isotope Labeling Studies: Using isotopically labeled starting materials to track the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.
Computational Modeling: Employing quantum chemical calculations to model reaction pathways and transition states, offering insights that are difficult to obtain experimentally.
Exploration of Novel Derivatization Strategies
The synthesis of derivatives of this compound could lead to the discovery of new compounds with unique properties. There is currently no published research on the derivatization of this molecule. Future efforts could explore:
N-Alkylation/Arylation of the Pyrrolidine Ring: Introducing various substituents on the pyrrolidine nitrogen to modulate steric and electronic properties.
Modification of the Acetamide (B32628) Group: Replacing the acetyl group with other acyl groups or functional moieties to explore structure-activity relationships.
Substitution on the Pyrrolidine Ring: Introducing functional groups at other positions on the pyrrolidine ring to create a library of analogues.
In-depth Computational Studies on Uncharted Reactivity and Stereochemistry
Computational chemistry offers a powerful tool to predict and understand the properties of molecules without the need for extensive laboratory work. For this compound, where experimental data is lacking, in-depth computational studies are particularly valuable. Future research should focus on:
Conformational Analysis: Determining the preferred three-dimensional structures of the molecule, which is crucial for understanding its interactions with other molecules.
Reactivity Prediction: Using computational models to predict the most likely sites of reaction and the stereochemical outcomes of potential transformations.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and other spectral data to aid in the characterization of the compound and its derivatives.
Potential for Application in Materials Science or Catalyst Design (Non-Biological)
While many pyrrolidine-containing compounds have biological applications, the potential of this compound in non-biological fields remains entirely unexplored. Future research could investigate its use as:
A Ligand for Metal Catalysts: The nitrogen atoms in the pyrrolidine ring and the amide group could coordinate with metal centers to form novel catalysts for organic synthesis.
A Monomer for Polymer Synthesis: The presence of reactive functional groups could allow for its incorporation into polymer chains, potentially leading to new materials with interesting properties.
A Building Block for Supramolecular Assemblies: The molecule's ability to form hydrogen bonds could be exploited in the design of self-assembling materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
